Elvucitabine
Description
Elvucitabine (chemical name: L-β-2',3'-didehydro-2',3'-dideoxy-5-fluorodeoxyguanosine) is an L-configuration cytidine nucleoside analog developed as a reverse transcriptase inhibitor (NRTI) for treating HIV and hepatitis B virus (HBV) infections . It is phosphorylated intracellularly to its active triphosphate metabolite, which competes with natural nucleotides for incorporation into viral DNA, leading to chain termination . This compound has a plasma half-life of ~100 hours, enabling infrequent dosing . It reached Phase II clinical trials (NCT00675844) but faced challenges such as bone marrow suppression at higher doses (50–100 mg/day) .
Properties
IUPAC Name |
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKFSPNDWWPSL-VDTYLAMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171185 | |
| Record name | Elvucitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181785-84-2 | |
| Record name | Elvucitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181785-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elvucitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elvucitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elvucitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELVUCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Elvucitabine can be synthesized starting from L-xylose through a series of ten steps. The key steps include trimethylsilyl trifluoromethanesulfonate (TMSOTf)-mediated stereocontrolled β-glycosidation and the use of chloroacetyl groups for the protection of hydroxyl groups, followed by their deprotection under mild conditions . The overall yield of this synthetic route is approximately 20% .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of cost-effective starting materials and reagents, along with efficient protection and deprotection strategies, are crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Elvucitabine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the this compound molecule .
Scientific Research Applications
Clinical Trials and Efficacy
Elvucitabine has demonstrated significant antiviral activity in various studies:
- In a Phase II double-blind study , this compound was administered as monotherapy to HIV-positive participants. Results indicated a substantial reduction in HIV RNA levels over seven days, with sustained effects observed even after treatment cessation due to its long half-life of approximately 100 hours .
- A study reported that this compound showed 5- to 10-fold improved in vitro antiviral activity against wild-type HIV isolates compared to lamivudine, with an IC50 value around 1 ng/mL in peripheral blood mononuclear cells .
- Additionally, this compound displayed potential efficacy against nucleoside-resistant viral strains, particularly those resistant to zidovudine and tenofovir, indicating its utility in treating patients with resistant HIV strains .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by studies that highlight its absorption and distribution:
- This compound exhibits a prolonged half-life, allowing for less frequent dosing compared to other antiretroviral agents. This characteristic may enhance patient compliance and reduce the risk of resistance development .
- Studies have shown that this compound remains detectable in plasma and peripheral blood mononuclear cells for an extended period post-administration, which supports its potential as a long-acting therapeutic option .
Applications in Hepatitis B Treatment
This compound is also being investigated for its efficacy against HBV:
- It has been noted for its antiviral activity against HBV in vitro, making it a candidate for further clinical exploration in chronic hepatitis B treatment protocols .
- The compound's mechanism as a reverse transcriptase inhibitor suggests it could similarly disrupt HBV replication processes, akin to its action against HIV .
Summary of Clinical Findings
| Study Type | Population | Intervention | Key Findings |
|---|---|---|---|
| Phase II Study | HIV-positive individuals | This compound monotherapy | Significant reduction in HIV RNA levels; long half-life supports sustained effects |
| Pharmacokinetic Analysis | Healthy volunteers | Multiple dosing regimens | Prolonged half-life (~100 hours); effective against resistant strains |
| In Vitro Studies | Various HIV isolates | This compound vs. Lamivudine | 5-10 fold improved efficacy against wild-type strains; effective against nucleoside-resistant strains |
Conclusion and Future Directions
This compound shows promise as an effective antiviral agent against both HIV and HBV. Its favorable pharmacokinetic properties and potent antiviral activity warrant further investigation through larger clinical trials to establish optimal dosing regimens and combination therapies with other antiretroviral agents.
Future research should focus on:
- Long-term safety and efficacy studies.
- Investigating combination therapies involving this compound to enhance treatment outcomes.
- Exploring the drug's potential role in managing drug-resistant viral infections.
Mechanism of Action
Elvucitabine exerts its effects by inhibiting the activity of the viral enzyme reverse transcriptase. This enzyme is responsible for converting viral RNA into DNA, a critical step in the replication cycle of HIV. By inhibiting reverse transcriptase, this compound prevents the synthesis of new viral DNA, thereby blocking the replication of the virus . The molecular targets of this compound include the reverse transcriptase enzyme and the viral RNA .
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Profiles
Elvucitabine’s key differentiator is its extended plasma half-life (~100 hours), which is 10-fold longer than emtricitabine (3.5–5 hours) and zidovudine (1.1 hours) . In a Phase II trial, this compound achieved viral load reductions comparable to lamivudine (3TC) in treatment-naïve HIV patients, with similar safety profiles .
Table 1: Pharmacokinetic Comparison of this compound and Other NRTIs
| Compound | Plasma Half-Life (h) | EC50 (HIV, µM) | Resistance Profile | Clinical Stage |
|---|---|---|---|---|
| This compound | ~100 | 0.15 | Active against M184V, K65R, TAMs* | Phase II (paused) |
| Lamivudine (3TC) | 3.5–5 | 0.1–0.5 | High resistance (M184V) | Approved |
| Emtricitabine (FTC) | 3.5–5 | 0.01–0.05 | Susceptible to M184V | Approved |
| Tenofovir (TFV) | 17 | 0.005–0.02 | Low resistance (K65R) | Approved |
| Stavudine (d4T) | 1.1 | 0.009 | Cross-resistance with zidovudine | Approved (discontinued) |
*TAMs: Thymidine analog mutations (e.g., D67N, K70R). Sources: .
Resistance Profiles
This compound retains activity against common NRTI-resistant HIV strains, including those with M184V, K65R, and thymidine analog mutations (TAMs) . In vitro studies showed 5–10-fold higher potency than lamivudine against zidovudine- and tenofovir-resistant isolates . This contrasts with lamivudine, which rapidly selects for M184V mutations, rendering it ineffective .
Biological Activity
Elvucitabine, also known as β-l-Fd4C, is an investigational nucleoside reverse transcriptase inhibitor (NRTI) primarily studied for its antiviral activity against human immunodeficiency virus (HIV) and chronic hepatitis B virus (HBV). This compound has shown promising results in preclinical and clinical studies, demonstrating superior efficacy compared to existing treatments.
Antiviral Efficacy
This compound exhibits potent antiviral activity against wild-type HIV isolates, with a 50% inhibitory concentration (IC50) of approximately 1 ng/ml in peripheral blood mononuclear cells (PBMCs) . Its efficacy extends to nucleoside-resistant viral isolates, particularly those resistant to zidovudine and tenofovir. The compound's mechanism involves intracellular metabolism into active triphosphate forms, which inhibit viral replication by competing with natural nucleotides for incorporation into viral DNA .
Comparative Activity Against Other NRTIs
In comparative studies, this compound has been shown to have 5- to 10-fold improved in vitro antiviral activity against HIV compared to lamivudine. This enhanced potency is particularly notable in the context of drug-resistant strains .
Pharmacokinetics
This compound demonstrates a long half-life of approximately 100 hours, allowing for flexible dosing regimens. In a study involving HIV-infected subjects, different dosing schedules (daily and every other day) were evaluated. The pharmacokinetic behavior was best described by a two-compartment model, indicating variability in bioavailability among subjects .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | ~100 hours |
| Bioavailability | ~50% in animal models |
| Metabolism | Intracellular conversion to active metabolites |
| CYP Enzyme Interaction | Not metabolized by CYP enzymes |
Safety Profile
While this compound has demonstrated significant antiviral efficacy, safety concerns have been noted. High doses have been associated with reversible leucopenia and neutropenia. However, pharmacokinetic/pharmacodynamic modeling suggests that lower daily doses can be effective while minimizing toxicity .
Phase I Clinical Trials
In a Phase I clinical trial involving 24 HIV-infected subjects, this compound was administered at doses of 5 mg, 10 mg daily, or 20 mg every other day. The study aimed to assess the pharmacokinetics and safety profile of this compound in conjunction with lopinavir-ritonavir . Results indicated that higher doses were associated with increased toxicity but that lower doses maintained antiviral efficacy.
Anti-HBV Activity
This compound has also been investigated for its anti-HBV properties. Studies indicate that it significantly inhibits HBV replication and secretion of viral antigens . Its activity against HBV positions it as a potential candidate for treating chronic hepatitis B alongside its applications in HIV therapy.
Q & A
Q. What is the mechanism of action of Elvucitabine, and how does its phosphorylation pathway influence antiviral activity?
this compound is metabolized intracellularly to its active 5'-triphosphate form, which competitively inhibits HIV reverse transcriptase (RT) by acting as a chain terminator during viral DNA synthesis. Researchers should validate phosphorylation efficiency using radiolabeled assays or mass spectrometry in primary lymphocytes or monocyte-derived macrophages to correlate metabolite levels with antiviral activity .
Q. What synthetic methodologies are employed to optimize this compound’s stereoselective synthesis, and how are key intermediates characterized?
this compound’s synthesis involves stereoselective glycosylation (e.g., TMSOTf-catalyzed coupling) and deprotection steps. Key intermediates (e.g., β-L-FD4C) are isolated via silica gel chromatography and characterized using H/C NMR, HPLC, and X-ray crystallography. Chen et al. improved yield (84% α-selectivity) via phenylselenylation and DIBAL-H reduction .
Table 1: Key Reaction Conditions in this compound Synthesis
| Step | Reagents/Conditions | Selectivity/Yield |
|---|---|---|
| Glycosylation | TMSOTf, silylated 5-fluorocytosine | 2:1 (α:β) |
| Phenylselenylation | N-(Phenylseleno)phthalimide | >40:1 (α:β) |
| Reduction | DIBAL-H in toluene | 87% yield |
Q. How does this compound’s L-nucleoside configuration confer advantages over D-analogs like lamivudine?
The L-configuration reduces host DNA polymerase incorporation, minimizing off-target toxicity. Comparative studies in MT-4 cells show this compound’s EC of 0.02 µM against HIV-1 versus lamivudine’s 0.1 µM, attributed to prolonged intracellular triphosphate half-life (20 vs. 10 hours) .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound?
Discrepancies may arise from pharmacokinetic variability or viral resistance mutations (e.g., M184V). To address this:
- Perform in vitro resistance selection experiments under subtherapeutic drug pressure.
- Use population sequencing to identify RT mutations in non-responders (NCT00675844 data).
- Compare intracellular triphosphate levels in human trials vs. cell models using LC-MS/MS .
Q. What experimental design principles apply when testing this compound in combination therapies for HBV/HIV coinfection?
- Synergy Assessment : Use the Chou-Talalay method to calculate combination indices (CI) in HepG2.2.15 cells.
- Resistance Profiling : Co-administer with tenofovir and monitor for RT codon 65/74 mutations via pyrosequencing.
- Animal Models : Evaluate liver-to-plasma ratios in humanized mice to assess tissue penetration .
Q. How should researchers design a Phase II clinical trial (NCT00675844) to balance efficacy endpoints and safety thresholds?
- Participant Selection : Include ART-naïve patients with HIV RNA >10,000 copies/mL and CD4+ <350 cells/mm. Exclude those with pre-existing M184V mutations.
- Dose Escalation : Use a 3+3 design starting at 0.1 mg/kg, monitoring for mitochondrial toxicity (lactate/pyruvate ratios).
- Endpoint Analysis : Apply ANCOVA to compare viral load reductions (log change) vs. placebo at 48 weeks .
Q. What methodologies ensure reproducibility in this compound’s antiviral activity assays?
- Standardized Cell Lines : Use WHO-certified MT-4 or PBMCs from ≥3 donors.
- Data Transparency : Deposit raw flow cytometry data (FACS files) in repositories like Zenodo with DOI links.
- Replication Studies : Cross-validate EC values in independent labs using blinded compound aliquots .
Q. How can structural modifications address this compound’s metabolic instability in hepatic tissue?
- Prodrug Design : Synthesize phosphoramidate derivatives (e.g., ProTide) to enhance liver-targeted delivery.
- Stability Assays : Incubate derivatives in human hepatocyte S9 fractions and quantify degradation via UPLC-QTOF.
- Crystallography : Resolve RT-binding conformations to guide C3’-OH substitution without losing potency .
Methodological Considerations
- Ethical Compliance : For clinical trials, obtain IRB approval (per 45 CFR 46) and document informed consent processes, including literacy-adapted materials for low-resource settings .
- Data Contradictions : Apply causal inference models (e.g., Bayesian networks) to distinguish assay variability from true biological discordance .
- Literature Review : Use SciFinder to track this compound’s 132 citations (1998–2024), prioritizing primary patents (WO1998054130) and Phase II results in Antimicrobial Agents and Chemotherapy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
